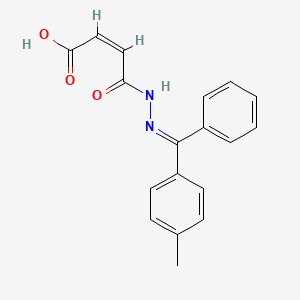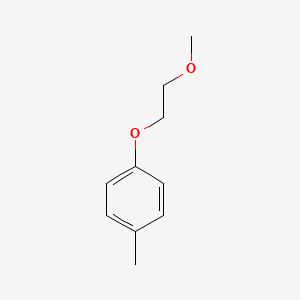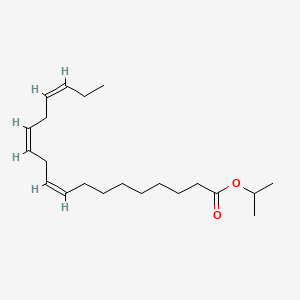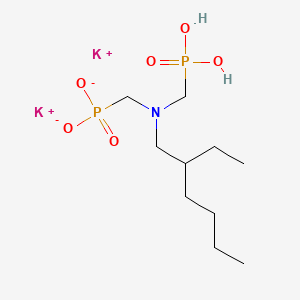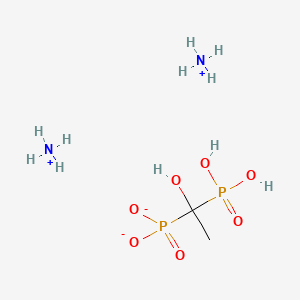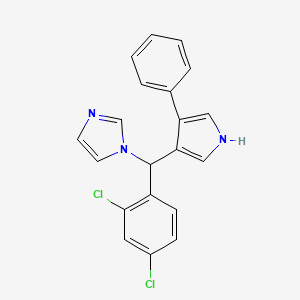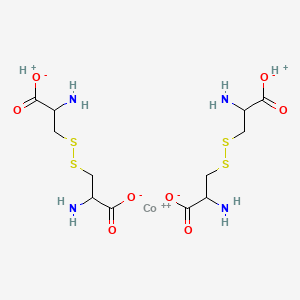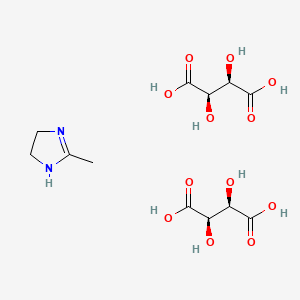
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate is a chemical compound with a unique structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate typically involves the reaction of 2-methylimidazole with tartaric acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the ditartrate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole and dihydroimidazole derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A precursor in the synthesis of 4,5-Dihydro-2-methyl-1H-imidazole (R-(R*,R*))-ditartrate.
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the ditartrate moiety, which can influence its solubility, stability, and biological activity compared to other imidazole derivatives.
Properties
CAS No. |
94107-88-7 |
|---|---|
Molecular Formula |
C12H20N2O12 |
Molecular Weight |
384.29 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C4H8N2.2C4H6O6/c1-4-5-2-3-6-4;2*5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChI Key |
CJDIUPCMAXNNDT-WBPXWQEISA-N |
Isomeric SMILES |
CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
